(3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile
Description
Properties
IUPAC Name |
(3Z)-2-amino-4-(dimethylamino)buta-1,3-diene-1,1,3-tricarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c1-14(2)6-8(5-12)9(13)7(3-10)4-11/h6H,13H2,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERURPZPVDXIKF-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=C(C#N)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=C(C#N)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Trimerization of Malononitrile
Malononitrile (propanedinitrile) serves as a foundational precursor for synthesizing polycyano compounds. Under basic conditions, malononitrile undergoes dimerization or trimerization to form 2-amino-1-propene-1,1,3-tricarbonitrile (CAS 868-54-2), a closely related analog of the target compound. This reaction typically proceeds via deprotonation followed by nucleophilic attack, yielding a conjugated system. For example, heating malononitrile in the presence of ammonium acetate or triethylamine facilitates the formation of the tricyano backbone.
To introduce the dimethylamino methylidene group, subsequent functionalization is required. Reacting 2-amino-1-propene-1,1,3-tricarbonitrile with dimethylamine and a carbonyl source (e.g., formaldehyde) under Mannich-like conditions enables the incorporation of the -(CH=NMe₂) moiety. The Mannich reaction, traditionally used for aminoalkylation, involves the condensation of an amine, aldehyde, and a substrate with active hydrogens. In this case, the amino group of the tricarbonitrile acts as the nucleophile, reacting with formaldehyde and dimethylamine to form the methylidene bridge.
Key Reaction Conditions :
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Solvent : Ethanol or aqueous mixtures to enhance solubility.
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Catalyst : Acidic or basic conditions to modulate reaction kinetics.
Challenges :
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Competing side reactions, such as over-alkylation or polymerization.
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Stereochemical control to favor the Z-isomer, necessitating steric or kinetic guidance.
Knoevenagel Condensation for Conjugated System Formation
Reaction of Active Methylene Compounds with Dimethylamino-Substituted Aldehydes
The Knoevenagel condensation, a cornerstone of carbonyl chemistry, enables the formation of α,β-unsaturated systems via the reaction of active methylene compounds (e.g., malononitrile) with aldehydes or ketones. To synthesize the target compound, a dimethylamino-substituted aldehyde, such as (dimethylamino)acetaldehyde, may serve as the electrophilic partner.
The mechanism involves deprotonation of malononitrile by a base (e.g., piperidine), generating a nucleophilic enolate that attacks the aldehyde carbonyl. Subsequent elimination of water yields the conjugated nitrile system. Introducing the dimethylamino group at the β-position requires precise stoichiometry to avoid undesired side products.
Optimization Insights :
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Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity.
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Catalysis : Lewis acids (e.g., ZnCl₂) or organocatalysts enhance yield and regioselectivity.
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Temperature : Moderate heating (50–80°C) balances reaction rate and product stability.
Analytical Validation :
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¹H NMR : Characteristic signals for the imine proton (δ 8.5–9.5 ppm) and dimethylamino group (δ 2.2–2.5 ppm).
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IR Spectroscopy : Stretching vibrations for nitriles (≈2200 cm⁻¹) and C=N bonds (≈1650 cm⁻¹).
Sequential Functionalization via Coupling Reactions
HBTU-Mediated Amidine Formation
Modern peptide coupling reagents, such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), facilitate the formation of amidine linkages between amines and activated carboxyl derivatives. In the context of the target compound, this approach enables the stepwise assembly of the dimethylamino methylidene group.
For instance, 2-amino-1,1,3-tricyanopropene can react with a pre-formed dimethylamino carboxylic acid derivative (e.g., dimethylaminoacetic acid) under coupling conditions. The reaction proceeds via activation of the carboxylic acid to a reactive ester, followed by nucleophilic displacement by the amine.
Representative Protocol :
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Activation : Treat dimethylaminoacetic acid with HBTU and DIPEA in DMF to form the active ester.
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Coupling : Add 2-amino-1,1,3-tricyanopropene and stir at room temperature for 12–24 hours.
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Work-Up : Purify via silica gel chromatography using ethyl acetate/methanol gradients.
Yield Considerations :
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Typical yields range from 40% to 60%, contingent on steric hindrance and electronic effects.
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Excess coupling reagent (1.5–2.0 equiv) improves conversion but complicates purification.
Stereochemical Control in Z-Isomer Formation
Thermodynamic vs. Kinetic Control
The (3Z)-configuration of the target compound arises from selective stabilization of the Z-isomer during synthesis. Factors influencing stereoselectivity include:
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Steric Effects : Bulky substituents favor the less sterically hindered isomer.
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Solvent Polarity : Polar solvents stabilize dipolar transition states, altering isomer ratios.
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Catalytic Modulation : Chiral catalysts or templates induce asymmetric induction.
Case Study :
In a Mannich reaction employing paraformaldehyde and dimethylamine hydrochloride, the Z-isomer predominates when the reaction is conducted at lower temperatures (≤60°C) with slow reagent addition. This kinetic control minimizes isomerization, preserving the desired geometry.
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Patent literature discloses methods for scaling up aminoaldehyde derivatives via continuous flow reactors. By feeding isobutyraldehyde, formaldehyde, and dimethylamine into a heated flow tube (residence time: 0.5–3 hours), manufacturers achieve consistent product quality and reduced byproduct formation.
Advantages :
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Enhanced heat and mass transfer.
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Real-time monitoring of reaction parameters (pH, temperature).
Economic Considerations :
Chemical Reactions Analysis
Types of Reactions
(3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitrile derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential pharmacological activities. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development. The presence of the amino group and the dimethylamino moiety may enhance its bioactivity and solubility.
Case Studies
- A study investigated the synthesis of similar compounds that exhibit inhibitory effects on bacterial virulence factors, particularly targeting the Type III secretion system (T3SS) in pathogenic bacteria like E. coli. Compounds with structural similarities to (3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile were shown to inhibit T3SS activity significantly, suggesting a potential pathway for developing new antibacterial agents .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its ability to undergo various transformations makes it useful in creating more complex molecules.
Synthetic Pathways
- The compound can be utilized in the synthesis of substituted pyrimidines and other heterocyclic compounds through cyclization reactions. These reactions leverage the nitrile groups for nucleophilic addition or cycloaddition processes .
Materials Science
Due to its unique electronic properties, this compound can be incorporated into polymer matrices or used as a building block for novel materials.
Applications
- Research has indicated that incorporating such nitrile-containing compounds into polymers can enhance thermal stability and mechanical properties. This is particularly relevant in developing high-performance materials for electronics and coatings .
Data Tables
Mechanism of Action
The mechanism of action of (3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. The pathways include the formation of intermediates that can further react to produce the desired products .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of methylidene-tricarbonitrile derivatives. Key structural analogues include:
Key Differences and Trends
Substituent Effects on Bioactivity The dimethylamino group in the target compound enhances solubility in polar solvents compared to the 4-hydroxyphenyl group in Tyrphostin AG 112. However, Tyrphostin AG 112 exhibits stronger anticancer activity (Ki = 15.1 μM vs.
Electronic and Spectral Properties Coumarin derivatives with dimethylamino substituents (e.g., compound 3 in ) exhibit redshifted fluorescence emission (λem ~ 500 nm) compared to the target compound, which lacks a conjugated π-system beyond the tricyano core. This highlights the role of extended conjugation in optical applications .
Synthetic Accessibility The target compound’s synthesis requires precise control of Z-configuration, whereas analogues like Tyrphostin AG 112 are more readily commercialized due to established protocols for phenolic substituents .
Biological Activity
Overview
(3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile, commonly referred to as a tricarbonitrile derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes amino and dimethylamino functional groups, contributing to its reactivity and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 187.21 g/mol |
| CAS Number | 112556-64-6 |
| IUPAC Name | (3Z)-2-amino-4-(dimethylamino)buta-1,3-diene-1,1,3-tricarbonitrile |
The biological activity of this compound is primarily attributed to its ability to act as a nucleophile or electrophile. This dual functionality allows it to participate in various chemical reactions that can lead to the formation of biologically active intermediates. The compound's interaction with specific molecular targets is crucial for its therapeutic potential.
Antitumor Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antitumor activity. For instance, studies on related compounds have shown potent activity against various human cancer cell lines. Notably:
- Compounds derived from similar structures demonstrated IC values ranging from 0.45 to 5.08 μM against five human cancer cell lines.
- The most active compound in these studies was shown to be 2.1 to 4.6 times more potent than Sunitinib, a known multitargeted receptor tyrosine kinase inhibitor .
Other Biological Activities
The compound's interactions extend beyond antitumor effects:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against specific bacterial strains.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain under investigation.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound and its derivatives:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their activities against cancer cell lines. Results indicated that modifications in the side chains significantly affected potency and selectivity .
- Mechanistic Insights : Research into the mechanism of action revealed that the compound could modulate signaling pathways associated with cell proliferation and apoptosis .
- Comparative Analysis : A comparative study highlighted the unique structural features of this compound that differentiate it from similar tricarbonitrile derivatives, emphasizing its potential as a versatile building block in drug design .
Q & A
Q. What are the optimized synthetic routes and purification methods for (3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile?
Methodological Answer: The synthesis typically involves condensation reactions under controlled conditions. For example, analogs like 2-amino-1,1,3-tricyanopropene are synthesized via base-catalyzed Knoevenagel condensation between malononitrile and dimethylformamide dimethyl acetal (DMF-DMA) . Key steps include:
- Reaction Monitoring: Thin-layer chromatography (TLC) or HPLC to track intermediate formation .
- Purification: Column chromatography using silica gel or recrystallization from ethanol/water mixtures to isolate the Z-isomer .
- Yield Optimization: Adjusting solvent polarity (e.g., THF vs. DMF) and reaction time (e.g., 3–5 days at room temperature) .
Q. How can the stereochemical configuration (Z/E isomerism) of this compound be confirmed experimentally?
Methodological Answer:
- X-ray Crystallography: Resolve the spatial arrangement of substituents around the double bond. For related tricyano compounds, crystallographic data from the Cambridge Structural Database (CSD) can validate bond angles and torsion angles .
- NMR Spectroscopy: Compare coupling constants (e.g., ) between Z and E isomers. For example, Z-isomers typically exhibit smaller coupling constants due to restricted rotation .
- IR Spectroscopy: Analyze nitrile stretching frequencies (~2200 cm) to confirm electronic effects of conjugation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Exposure Control: Use fume hoods and personal protective equipment (PPE) due to potential toxicity from nitrile groups .
- Storage: Store in airtight containers at 2–8°C to prevent moisture-induced degradation .
- First Aid: Immediate rinsing with water for skin/eye contact; administer oxygen if inhaled .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient behavior, critical for applications in charge-transfer complexes .
- Reactivity Predictions: Simulate nucleophilic attack sites using electrostatic potential maps, focusing on the α,β-unsaturated tricyano system .
- Stereoelectronic Effects: Compare Z/E isomer stability via Gibbs free energy calculations .
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
Methodological Answer:
- Dynamic Effects: Investigate tautomerism or solvent-dependent conformational changes using variable-temperature NMR .
- Crystallographic Refinement: Re-examine X-ray data for disorder or partial occupancy of substituents .
- Cross-Validation: Correlate IR/Raman spectra with computed vibrational modes (e.g., using Gaussian software) .
Q. What mechanistic insights exist for its role in multicomponent reactions (e.g., catalysis or intermediates)?
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via in situ FTIR or mass spectrometry to identify rate-determining steps .
- Isotopic Labeling: Use N-labeled nitrile groups to trace reaction pathways in cycloadditions .
- Catalytic Role: Assess Lewis acidity of the dimethylamino group in activating substrates (e.g., aldehydes) via H NMR titration .
Q. How does the compound’s stability vary under extreme conditions (e.g., high temperature/pH)?
Methodological Answer:
Q. What strategies can elucidate its supramolecular interactions (e.g., crystal packing or host-guest chemistry)?
Methodological Answer:
- Hirshfeld Surface Analysis: Map intermolecular contacts (e.g., C–H···N interactions) using CrystalExplorer .
- Co-crystallization: Co-crystallize with crown ethers or cyclodextrins to study host-guest binding .
- Solubility Studies: Measure partition coefficients (log P) in biphasic systems to assess hydrophobic interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
